Indole-4-carboxylic acid

Description

The exact mass of the compound Indole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Indole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1H-indole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9(12)7-2-1-3-8-6(7)4-5-10-8/h1-5,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGHUJUFCRFUSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344230 | |

| Record name | Indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2124-55-2 | |

| Record name | Indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Indole-4-Carboxylic Acid: Structure, Properties, and Applications

Abstract

Indole-4-carboxylic acid (I4CA) is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique bicyclic aromatic structure, composed of a fused benzene and pyrrole ring with a carboxyl group at the C4 position, imparts a distinct reactivity profile that has been leveraged for the development of a multitude of high-value compounds. This guide provides a comprehensive technical overview of indole-4-carboxylic acid, detailing its molecular structure, physicochemical and spectroscopic properties, synthesis, and core reactivity. Furthermore, it explores its significant applications as a key starting material in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, offering field-proven insights for researchers, chemists, and drug development professionals.

Molecular Structure and Physicochemical Properties

Indole-4-carboxylic acid possesses the empirical formula C₉H₇NO₂ and a molecular weight of approximately 161.16 g/mol .[1][2] The molecule's architecture is defined by a planar indole nucleus with a carboxylic acid substituent on the benzene portion of the ring system. This arrangement creates a molecule with both hydrogen bond donor (the N-H of the pyrrole ring and the O-H of the carboxyl group) and acceptor (the carbonyl oxygen) capabilities, which strongly influences its physical properties and intermolecular interactions in biological systems.

The carboxylic acid group is moderately acidic, and its proximity to the indole ring system influences the electron density distribution across the molecule. The indole N-H is weakly acidic, a characteristic feature of the pyrrole-like nitrogen. The interplay between these two functional groups dictates the molecule's reactivity, particularly in electrophilic substitution reactions on the indole ring and nucleophilic acyl substitution at the carboxyl carbon.

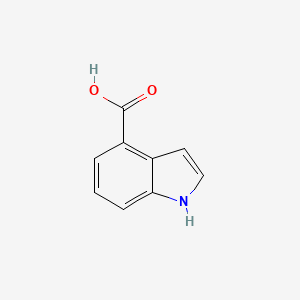

Below is a visualization of the molecular structure of Indole-4-carboxylic acid.

Caption: Molecular structure of Indole-4-carboxylic acid.

Key Physicochemical Properties

A summary of the core physicochemical properties is presented below for quick reference. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Reference(s) |

| CAS Number | 2124-55-2 | [1][3] |

| Molecular Formula | C₉H₇NO₂ | [1][2] |

| Molecular Weight | 161.16 g/mol | [1][2] |

| Appearance | Off-white to yellowish crystalline powder | [1][4] |

| Melting Point | 209-215 °C | [1][5] |

| Solubility | Good solubility in organic solvents like ethanol, DMF, and DMSO. Limited solubility in water. | [1][6] |

| Synonyms | 4-Carboxyindole, 1H-Indole-4-carboxylic acid | [1] |

Spectroscopic Profile for Structural Elucidation

Structural confirmation of indole-4-carboxylic acid relies on a combination of standard spectroscopic techniques. The expected spectral features are indispensable for reaction monitoring and quality control.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The carboxylic acid proton (-COOH) typically appears as a broad singlet far downfield, often above 12 ppm.[7] The N-H proton of the indole ring also presents as a broad singlet, usually between 11 and 12 ppm. The aromatic protons on the indole nucleus will appear in the aromatic region (approximately 7.0-8.0 ppm), with splitting patterns dictated by their positions and couplings to neighboring protons.

-

¹³C NMR Spectroscopy: The carbon spectrum provides confirmation of the carbon framework. The most downfield signal corresponds to the carboxyl carbon, typically appearing in the 165-185 ppm range.[7] The eight other carbon atoms of the indole ring will resonate in the aromatic region, generally between 100 and 140 ppm.

-

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the key functional groups. A very broad and characteristic O-H stretching vibration for the carboxylic acid is expected from 2500 to 3300 cm⁻¹.[7] A strong, sharp absorption corresponding to the C=O (carbonyl) stretch will be present between 1710 and 1760 cm⁻¹.[7] Additionally, a medium N-H stretch is anticipated around 3300-3500 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ and [M-H]⁻, can further aid in structural confirmation.[8]

Synthesis and Reactivity

Synthetic Pathways

While numerous methods exist for constructing the indole scaffold, a common and effective route to indole-4-carboxylic acid often involves the synthesis of its methyl ester precursor, methyl indole-4-carboxylate, followed by hydrolysis. A well-documented procedure is the palladium/phosphine-catalyzed N-heteroannulation of a substituted 2-nitrostyrene, which can be prepared from commercially available materials.[3] The subsequent hydrolysis of the ester to the desired carboxylic acid is a standard and high-yielding transformation.

Caption: Generalized workflow for the synthesis of I4CA.

Experimental Protocol: Saponification of Methyl Indole-4-carboxylate

This protocol describes the final step in a common synthesis: the conversion of the methyl ester to the carboxylic acid. The causality for this step is straightforward: the ester is often a more convenient intermediate to synthesize and purify, while the carboxylic acid is the desired functional handle for subsequent reactions.

-

Dissolution: In a round-bottom flask, dissolve methyl indole-4-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and methanol (e.g., 5:1 v/v). Rationale: This solvent system ensures the solubility of both the nonpolar ester and the aqueous base.

-

Hydrolysis: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (10-20 eq.) to the solution. Rationale: A stoichiometric excess of a strong base is required to drive the saponification reaction to completion.

-

Reaction Monitoring: Stir the resulting solution at room temperature or with gentle heating (e.g., 30-40 °C) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water.

-

Extraction (Optional): Wash the aqueous solution with a nonpolar organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or nonpolar impurities.

-

Acidification: Cool the aqueous layer in an ice bath and carefully adjust the pH to ~2-3 by the dropwise addition of a strong acid (e.g., 1N HCl). Rationale: Protonation of the carboxylate salt causes the less soluble carboxylic acid to precipitate out of the aqueous solution.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Purification: Wash the solid with cold water and dry under vacuum to yield indole-4-carboxylic acid as a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed if higher purity is required.

Core Reactivity

Indole-4-carboxylic acid's value stems from the reactivity of its two primary functional domains: the carboxylic acid group and the indole nucleus.

-

Reactions at the Carboxyl Group: The -COOH group undergoes standard transformations. It can be converted to esters (Fischer esterification), acid chlorides (using thionyl chloride or oxalyl chloride), and amides (via coupling reagents like EDC/HOBt or after conversion to the acid chloride). These reactions are fundamental to its use as a building block, allowing for the attachment of diverse molecular fragments.

-

Reactions at the Indole Ring: The indole ring is electron-rich and susceptible to electrophilic aromatic substitution. The C3 position is the most nucleophilic and typically the primary site of substitution. However, reactions can also be directed to other positions depending on the reagents and reaction conditions. The indole double bond can also be reduced to form the corresponding indoline.[9]

Caption: Key reactivity pathways of Indole-4-carboxylic acid.

Applications in Research and Development

Indole-4-carboxylic acid is not merely a laboratory curiosity; it is a validated and highly sought-after intermediate in multiple high-value sectors.

-

Pharmaceutical Development: This is the most significant area of application. The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and approved drugs.[10][11] I4CA serves as a crucial starting material for synthesizing complex molecules with a wide range of biological activities. It has been used as a reactant in the preparation of:

-

Histamine H3 Antagonists: For potential treatment of neurological disorders.[3][7][12]

-

Enzyme Inhibitors: Including inhibitors for histone deacetylases (HDACs), 15-lipoxygenase-1, and SARS-CoV 3CL protease, targeting cancer, inflammation, and viral diseases.[2][3][7][12]

-

Hedgehog Pathway Inhibitors: Investigated for their potential as anticancer agents.[2][3][12]

-

Receptor Ligands: Such as CCR3 membrane binding ligands for inflammatory conditions.[2][3][12]

-

-

Agrochemicals: The unique biological activity of indole derivatives extends to agriculture, where I4CA is a precursor for developing novel herbicides and plant growth regulators.[1]

-

Materials Science: Researchers are exploring the use of I4CA in the creation of novel polymers and functional materials, where the rigid, aromatic indole unit can impart desirable properties like thermal stability and specific electronic characteristics.[1]

Safety and Handling

As with any laboratory chemical, proper handling of indole-4-carboxylic acid is essential to ensure personnel safety.

-

Hazard Classification: The compound is generally classified with a "Warning" signal word.[12] Key hazard statements include:

-

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Handling: Avoid contact with skin, eyes, and clothing. Minimize dust generation.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[7]

-

Conclusion

Indole-4-carboxylic acid is a fundamentally important molecule whose versatility continues to be demonstrated across a spectrum of scientific disciplines. Its well-defined structure, predictable reactivity, and role as a precursor to a vast array of biologically active compounds solidify its status as a cornerstone of synthetic chemistry. For researchers in drug discovery and materials science, a thorough understanding of its properties and handling is not just beneficial but essential for leveraging its full potential to drive innovation.

References

-

1H-Indole-4-carboxylic acid, 2,3-dihydro-3-methyl-. PubChem. [Link]

-

indole-4-carboxylic acid. Stenutz. [Link]

-

Indole-4-carboxylic Acid SDS. SDSManager. [Link]

-

MSDS of Indole-4-carboxylic acid. Capot Chemical. [Link]

-

Indole-4-carboxylic acid(2124-55-2). PubChemLite. [Link]

-

1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. [Link]

-

Synthesis of indole-4-carboxaldehydes and 4-acetylindole from N-alkyl-5-aminoisoquinolinium salts. ResearchGate. [Link]

-

Indole-4-carboxylic acid (C9H7NO2). PubChemLite. [Link]

-

Indole-4-carboxylic acid (C9H7NO2). PubChemLite. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. MDPI. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. [Link]

-

Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. ACS Publications. [Link]

-

Biomedical Importance of Indoles. PMC - NIH. [Link]

-

Biomedical Importance of Indoles. PMC - NIH. [Link]

-

Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. Erowid. [Link]

-

Indole – a promising pharmacophore in recent antiviral drug discovery. PubMed Central. [Link]

-

Indole – a promising pharmacophore in recent antiviral drug discovery. PubMed Central. [Link]

-

Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]

-

Physical Properties of Carboxylic Acids. eCampusOntario Pressbooks. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

A Practical Synthesis of Indole-2-carboxylic Acid. Taylor & Francis Online. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

Sources

- 1. Indole-4-carboxylic acid(2124-55-2) 1H NMR [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 1H-Indole-4-carboxylic acid

Introduction

Molecular Structure and Basic Information

Molecular Formula: C₉H₇NO₂

Molecular Weight: 161.16 g/mol [1]

Appearance: Off-white to yellowish powder.[2]

Melting Point: The melting point is a critical indicator of purity. For 1H-Indole-4-carboxylic acid, literature values from commercial suppliers indicate a melting point in the range of 209-215 °C .[1][2] A sharp melting point within this range is indicative of high purity.

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of the carboxylic acid group. It dictates the ionization state of the molecule at a given pH, which profoundly influences its solubility, lipophilicity, and ability to interact with biological targets.

Experimental Determination of pKa

The pKa of a compound like 1H-Indole-4-carboxylic acid can be determined experimentally using several robust methods.

Potentiometric Titration

This is a classic and widely used method.[3] A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored with a pH meter. The pKa is the pH at which half of the carboxylic acid has been neutralized.

Protocol for Potentiometric Titration:

-

Sample Preparation: Accurately weigh a sample of 1H-Indole-4-carboxylic acid and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or methanol to ensure solubility.

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

-

Titration: Add the standardized base titrant in small, precise increments.

-

Data Collection: Record the pH after each addition of titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the resulting titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Solubility

The solubility of 1H-Indole-4-carboxylic acid in various solvents is a critical parameter for its handling, purification, and formulation. As a general rule, "like dissolves like."[4]

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of both a hydrogen bond donor (N-H) and a hydrogen bond acceptor/donor (carboxylic acid) suggests that it will have some solubility in polar protic solvents. However, the relatively nonpolar indole ring system will limit its aqueous solubility. The solubility is expected to be pH-dependent, increasing significantly at pH values above its pKa due to the formation of the more polar carboxylate salt.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is expected in these solvents due to their ability to solvate both the polar functional groups and the aromatic ring.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is anticipated in nonpolar solvents due to the polarity of the carboxylic acid and N-H groups.

Experimental Determination of Solubility

The equilibrium solubility can be determined using the shake-flask method.

Protocol for Shake-Flask Solubility Determination:

-

Sample Preparation: Add an excess amount of solid 1H-Indole-4-carboxylic acid to a known volume of the solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the suspension to obtain a clear, saturated solution.

-

Quantification: Accurately dilute a known volume of the saturated solution and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Caption: Workflow for solubility determination by the shake-flask method.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. Based on the structure of 1H-Indole-4-carboxylic acid and data from related compounds, the following proton signals are expected (in DMSO-d₆):

-

N-H: A broad singlet around 11-12 ppm.

-

COOH: A very broad singlet, typically downfield (>12 ppm), often exchangeable with D₂O.

-

Aromatic Protons: The protons on the indole ring will appear in the aromatic region (approximately 7-8.5 ppm). The specific chemical shifts and coupling patterns will be influenced by the position of the carboxylic acid group. A doublet of doublets or a triplet may be observed for H5, H6, and H7, while H2 and H3 will likely appear as distinct signals, possibly a triplet or doublet of doublets for H2 and a triplet for H3. A spectrum from ChemicalBook shows signals in these expected regions.[5]

¹³C NMR: The carbon NMR spectrum will show nine distinct signals.

-

C=O: The carboxylic acid carbonyl carbon is expected to be the most downfield signal, typically in the range of 165-180 ppm.[6]

-

Aromatic Carbons: The eight carbons of the indole ring will appear in the aromatic region (approximately 100-140 ppm). The carbon attached to the carboxylic acid (C4) will be deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for 1H-Indole-4-carboxylic acid are:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer.[6]

-

N-H Stretch (Indole): A moderate, sharp peak around 3400 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1680-1710 cm⁻¹.

-

C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch and O-H Bend: Bands in the 1210-1320 cm⁻¹ and 920-950 cm⁻¹ regions, respectively.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Indole and its derivatives typically show two main absorption bands corresponding to the ¹Lₐ and ¹Lₑ electronic transitions. For indole itself, these occur around 280 nm and 220 nm, respectively. A study on the rotationally resolved UV spectroscopy of 1H-Indole-4-carboxylic acid confirms the presence of two conformational isomers and discusses the ¹Lₐ and ¹Lₑ states.[7][8] Based on data for indole-3-carboxylic acid, which has a local maximum at 278 nm, a similar absorption profile is expected for the 4-carboxylic acid isomer.[9]

Crystal Structure

The crystal structure, determined by single-crystal X-ray diffraction, reveals the precise three-dimensional arrangement of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While the crystal structure for 1H-Indole-4-carboxylic acid is not publicly available, data for a derivative, 3-carboxymethyl-1H-indole-4-carboxylic acid, shows a triclinic crystal system.[10] In this structure, the molecules are linked by O-H···O and N-H···O hydrogen bonds, forming sheets.[10] Similarly, the crystal structure of the isomer, indole-2-carboxylic acid, reveals a planar ribbon structure held together by O-H···O and N-H···O hydrogen bonds.[11] It is highly probable that 1H-Indole-4-carboxylic acid also forms hydrogen-bonded dimers via its carboxylic acid groups and exhibits N-H···O hydrogen bonding between the indole N-H and a neighboring carboxylic acid oxygen in its crystal lattice.

Experimental Determination of Crystal Structure

Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Summary of Physical Properties

| Property | Value / Expected Range |

| Molecular Formula | C₉H₇NO₂ |

| Molecular Weight | 161.16 g/mol |

| Appearance | Off-white to yellowish powder |

| Melting Point | 209-215 °C |

| pKa | Estimated 4.0 - 5.0 |

| Solubility | Soluble in polar aprotic solvents (DMSO, DMF); moderately soluble in alcohols; sparingly soluble in water; insoluble in nonpolar solvents. |

| ¹H NMR (Expected) | N-H (~11-12 ppm), COOH (>12 ppm), Aromatic (7-8.5 ppm) |

| ¹³C NMR (Expected) | C=O (165-180 ppm), Aromatic (100-140 ppm) |

| IR (Expected, cm⁻¹) | O-H (2500-3300, broad), N-H (~3400), C=O (1680-1710) |

| UV-Vis λₘₐₓ (Expected) | ~278 nm |

References

Sources

- 1. 吲哚-4-羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. toku-e.com [toku-e.com]

- 4. Solvent Miscibility Table [sigmaaldrich.com]

- 5. Indole-4-carboxylic acid(2124-55-2) 1H NMR spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Rotationally Resolved UV Spectroscopy of the Rotamers of Indole-4-Carboxylic Acid: Evidence of Charge Transfer Quenching | NIST [nist.gov]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. 3-Carboxymethyl-1H-indole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Evolving Biological Landscape of Indole-4-carboxylic Acid: A Technical Guide for Drug Discovery

Abstract

Indole-4-carboxylic acid, a seemingly simple heterocyclic compound, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid structure and versatile chemical handles have made it a cornerstone for the development of a diverse array of biologically active molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activities associated with Indole-4-carboxylic acid and its derivatives. We will delve into its role as a versatile building block for potent enzyme inhibitors and receptor modulators, explore the underlying mechanisms of action, and provide detailed experimental protocols for the synthesis and evaluation of these promising compounds.

Introduction: The Versatility of the Indole-4-carboxylic Acid Scaffold

The indole nucleus is a ubiquitous motif in a vast number of natural products and pharmaceuticals, lauded for its ability to mimic peptide structures and engage in various biological interactions.[1] Indole-4-carboxylic acid, a specific isomer of this important heterocycle, offers a unique substitution pattern that has been strategically exploited in the design of targeted therapeutics. Its carboxylic acid group provides a key interaction point for active sites of enzymes and receptors, while the indole ring itself can be readily functionalized to optimize potency, selectivity, and pharmacokinetic properties.[2][3][4] This guide will explore the diverse biological activities stemming from this versatile scaffold, with a focus on its applications in oncology, virology, and beyond.

Anticancer Activity: A Multi-pronged Attack on Tumorigenesis

Derivatives of indole carboxylic acids have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce apoptosis.[2][5] The Indole-4-carboxylic acid scaffold has been successfully incorporated into molecules targeting key players in cancer progression, including topoisomerases and kinases.

Topoisomerase Inhibition: Disrupting DNA Replication

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and recombination.[4] Their inhibition leads to the accumulation of DNA strand breaks and ultimately triggers cell death, making them validated targets for cancer chemotherapy. Several studies have highlighted the potential of indole derivatives as topoisomerase inhibitors.

One notable study detailed the synthesis of novel indole derivatives of ursolic acid, with compound 5f emerging as a potent topoisomerase IIα inhibitor. This compound exhibited impressive cytotoxic activity against SMMC-7721 and HepG2 human hepatocarcinoma cell lines with IC50 values of 0.56 ± 0.08 μM and 0.91 ± 0.13 μM, respectively.[4]

Table 1: Anticancer Activity of Selected Indole-4-carboxylic Acid Derivatives

| Compound | Target | Cell Line | IC50 (μM) | Reference |

| 6e | Not Specified | A549, HCT-116, MCF-7, PC-3 | 4.36 - 23.86 | [2] |

| 6i | Not Specified | A549, HCT-116, MCF-7, PC-3 | 4.36 - 23.86 | [2] |

| 5f (Ursolic Acid Derivative) | Topoisomerase IIα | SMMC-7721 | 0.56 ± 0.08 | [4] |

| 5f (Ursolic Acid Derivative) | Topoisomerase IIα | HepG2 | 0.91 ± 0.13 | [4] |

| 5f (Sulfonohydrazide Derivative) | Not Specified | MDA-MB-468 | 8.2 | [5] |

| 5f (Sulfonohydrazide Derivative) | Not Specified | MCF-7 | 13.2 | [5] |

Kinase Inhibition: Targeting Dysregulated Signaling Pathways

Protein kinases are critical components of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[6] The indole scaffold has proven to be a valuable template for the design of potent and selective kinase inhibitors.

A series of 1-oxo-2,3,4,5-tetrahydro-1H-[2][4]diazepino[1,2-a]indole-8-carboxamide derivatives were identified as inhibitors of the 90 kDa ribosomal S6 kinase (RSK), a key regulator of cell growth and proliferation.[7] While this study focused on an indole-8-carboxamide, it highlights the potential of the broader indole carboxylic acid class in targeting kinases. Further structure-activity relationship (SAR) studies on Indole-4-carboxylic acid-based scaffolds could yield potent and selective kinase inhibitors.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Indole RSK inhibitors. Part 1: discovery and initial SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Scaffold: An In-Depth Technical Guide to the Mechanism of Action of Indole-4-Carboxylic Acid in Biological Systems

For distribution among researchers, scientists, and drug development professionals.

Abstract

Indole-4-carboxylic acid, while exhibiting limited intrinsic biological activity, stands as a cornerstone scaffold in modern medicinal chemistry. Its true mechanism of action in biological systems is best understood through its role as a versatile molecular framework for the synthesis of a diverse array of potent and specific therapeutic agents. This guide elucidates the fundamental physicochemical properties of indole-4-carboxylic acid that underpin its utility as a pharmacophore. We will delve into the structure-activity relationships (SAR) of key drug classes derived from this scaffold, including histamine H3 antagonists and HIV protease inhibitors, to reveal how strategic modifications to the indole-4-carboxylic acid core dictate target engagement and biological response. Furthermore, this document provides detailed, field-proven experimental protocols for the synthesis and biological evaluation of indole-4-carboxylic acid derivatives, offering a practical resource for researchers in drug discovery and development.

Introduction: The "Privileged" Nature of the Indole Scaffold

The indole nucleus is a recurring motif in a vast number of natural products and synthetic compounds with profound pharmacological importance.[1] This prevalence has led to its designation as a "privileged scaffold," a molecular framework that is capable of providing ligands for a variety of different biological targets through judicious functionalization.[2] Indole-4-carboxylic acid (I4CA) embodies this principle, serving as a key starting material in the synthesis of numerous bioactive molecules.[3] Its unique electronic and structural characteristics, including its aromaticity and the presence of a hydrogen bond donor (the indole N-H) and acceptor (the carboxylic acid), provide a rich platform for molecular design.[1]

This guide will not focus on a singular, direct mechanism of action of I4CA itself, as its primary role is that of a precursor.[3][4] Instead, we will explore the "mechanism of action" from a medicinal chemist's perspective: how the I4CA core is leveraged to create compounds that interact with specific biological targets.

Physicochemical Properties of Indole-4-Carboxylic Acid: The Foundation for Drug Design

The utility of indole-4-carboxylic acid as a scaffold is rooted in its fundamental physicochemical properties. These characteristics influence its reactivity in chemical synthesis and provide a starting point for optimizing the pharmacokinetic and pharmacodynamic profiles of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₂ | [3] |

| Molecular Weight | 161.16 g/mol | [3] |

| Appearance | Off-white to yellowish powder | [3] |

| Melting Point | 213-214 °C (lit.) | [5] |

| Purity | ≥ 98% (HPLC) | [3] |

| Solubility | Good solubility in organic solvents | [3] |

The carboxylic acid moiety provides a key handle for chemical modification, readily undergoing reactions such as amidation and esterification to introduce diverse functional groups.[6] The indole ring itself can be substituted at various positions to modulate electronic properties, steric bulk, and lipophilicity, all of which are critical parameters in drug design.[7]

Mechanism of Action through Derivative Classes: Case Studies

The versatility of the indole-4-carboxylic acid scaffold is best illustrated by examining the diverse biological targets of its derivatives. Here, we explore two prominent examples.

Histamine H3 Receptor Antagonists

The histamine H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. Antagonists of the H3R have therapeutic potential for treating a range of neurological disorders. Indole-4-carboxylic acid is a key building block for the synthesis of potent H3R antagonists.[4][8]

The general pharmacophore for many H3R antagonists includes a basic amine group connected via a linker to an aromatic core. The indole-4-carboxylic acid scaffold serves as a part of this aromatic core, with the carboxylic acid group often converted to an amide or other functional group to which the linker and basic amine are attached.[9]

Structure-Activity Relationship (SAR) Insights:

-

The Indole Core: Provides a rigid scaffold that orients the other pharmacophoric elements for optimal interaction with the receptor binding pocket.

-

The Carboxamide Linker: The amide bond, derived from the carboxylic acid of I4CA, is often crucial for activity. The length and nature of the linker influence potency and selectivity.[10]

-

The Basic Amine: This group typically interacts with a key aspartate residue in the transmembrane domain of the H3R.[11]

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of indole-4-carboxylic acid derivatives.

General Synthesis of an Indole-4-carboxamide Derivative

This protocol describes a general method for the amide coupling of indole-4-carboxylic acid with a primary amine.

Materials:

-

Indole-4-carboxylic acid

-

Primary amine of interest

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of indole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the primary amine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired indole-4-carboxamide derivative.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general spectrophotometric method for assessing the inhibitory activity of a synthesized indole-4-carboxylic acid derivative against a target enzyme. [12] Materials:

-

Purified target enzyme

-

Enzyme-specific substrate

-

Synthesized indole derivative (test compound)

-

Assay buffer (optimized for the specific enzyme)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

-

Create a series of dilutions of the test compound in assay buffer.

-

Prepare the enzyme and substrate solutions at their optimal concentrations in the assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Assay buffer and DMSO.

-

Control wells (100% enzyme activity): Enzyme solution and DMSO.

-

Test wells: Enzyme solution and serial dilutions of the test compound.

-

-

Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate solution to all wells to start the reaction.

-

Measurement: Immediately measure the change in absorbance over time at a specific wavelength using a microplate reader.

-

Data Analysis:

-

Calculate the initial reaction velocity for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value. [13]

-

Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT assay to evaluate the general cytotoxicity of synthesized indole derivatives against a cell line. [14][15] Materials:

-

Human cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

Synthesized indole derivative (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plate

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in culture medium) for 24-48 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value.

Conclusion

Indole-4-carboxylic acid is a quintessential example of a privileged scaffold in drug discovery. While its own biological activity is not the primary focus of research, its role as a foundational building block is undeniable. The "mechanism of action" of indole-4-carboxylic acid is, therefore, the collective mechanisms of the vast and diverse array of potent, targeted therapeutics that are synthesized from it. By understanding the structure-activity relationships of its derivatives and employing robust synthetic and screening protocols, researchers can continue to leverage the power of this versatile scaffold to develop novel drugs for a wide range of diseases. The strategic functionalization of the indole-4-carboxylic acid core allows for the fine-tuning of interactions with specific biological targets, leading to the development of highly effective and selective therapeutic agents.

References

- Al-maarif University College, Medical and Chemical Laboratory Techniques Department. (n.d.). Indoles as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Applications in Diabetes and Cancer. Biological and Molecular Chemistry.

- BenchChem. (2025). Application Notes and Protocols for HIV-1 Protease Inhibition Assay Using IN-1.

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols for Functional Assays of Histamine H3 Receptor Inverse Agonists.

- Chem-Impex. (n.d.). Indole-4-Carboxylic acid.

- GoldBio. (n.d.). Indole-4-carboxylic acid.

- MDPI. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease.

- BenchChem. (2025).

- National Institutes of Health. (n.d.). Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies.

- Biological and Molecular Chemistry. (2025).

- BenchChem. (2025).

- RSC Publishing. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies.

- CymitQuimica. (n.d.). Indole-4-carboxylic acid.

- Revvity. (n.d.). human Histamine H3 Receptor Cell Line.

- PubMed. (2010). Exploration of Structure-Activity Relationships for Dual Serotonin Transporter Reuptake Inhibitors-Histamine H3 Receptor Antagonists.

- BenchChem. (2025).

- ChemicalBook. (2026). Indole-4-carboxylic acid | 2124-55-2.

- Abcam. (2023). ab211106 HIV-1 Protease Inhibitor Screening Kit (Fluorometric).

- PubMed. (1995). Structure-activity studies with histamine H3-receptor ligands.

- PLOS ONE. (2010).

- National Institutes of Health. (n.d.). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2.

- bioRxiv. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms.

- PubMed Central. (n.d.). Activity‐restoring mutations in the histamine H3 receptor increase constitutive activity and reduce structural stability.

- Abcam. (2024). ab211105 HIV-1 Protease Activity Assay Kit.

- PubMed Central. (n.d.). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41.

- National Institutes of Health. (2023).

- BenchChem. (2025).

- PubMed Central. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.

- PubMed. (n.d.). Design, synthesis, and structure-activity relationships of acetylene-based histamine H3 receptor antagonists.

- PubMed. (1996).

- La Trobe University. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays.

- MDPI. (n.d.).

- protocols.io. (2019).

- ACS Publications. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41.

- PubMed. (2014). Synthesis and SARs of indole-based α-amino acids as potent HIV-1 non-nucleoside reverse transcriptase inhibitors.

- Journal of Pharmaceutical and Scientific Innovation. (2013). Pepsin assay one of the easiest approach for prescreening of HIV-protease inhibitors.

- Sigma-Aldrich. (n.d.). Indole-4-carboxylic acid 98 2124-55-2.

- PubMed. (n.d.). Synthesis and structure-activity relationships of conformationally constrained histamine H(3) receptor agonists.

- ResearchGate. (2014). Synthesis and SARs of Indole-based α-Amino Acids as Potent HIV-1 Non-Nucleoside Reversed Transcriptase Inhibitors.

- NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes.

- PubMed. (2005).

- ResearchGate. (n.d.). Examples of bioactive molecules containing indole in core structure.

- VSNCHEM. (n.d.). VI30064 Indole-4-carboxylic acid.

- Sigma-Aldrich. (n.d.). Indole 4 carboxylic.

- ResearchGate. (n.d.). Examples of indole‐based bioactive compounds/natural products relevant to current study.

- Sigma-Aldrich. (n.d.). Indole-4-carboxylic acid 98 2124-55-2.

- PubChem. (n.d.). Indole.

Sources

- 1. resources.revvity.com [resources.revvity.com]

- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. goldbio.com [goldbio.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biolmolchem.com [biolmolchem.com]

- 8. Indole-4-carboxylic acid | 2124-55-2 [chemicalbook.com]

- 9. Structure-activity studies with histamine H3-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel histamine H3-receptor antagonists with benzyl ether structure or related moieties: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and structure-activity relationships of acetylene-based histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Indole-4-Carboxylic Acid: A Guide to Its Putative Natural Sources and a Methodological Framework for Isolation

An In-depth Technical Guide for Drug Development Professionals

Abstract: Indole-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, serving as a precursor for a range of pharmacologically active agents, including histamine H3 antagonists and inhibitors of the Hedgehog signaling pathway.[1][2][3] While its synthetic utility is well-established, its natural origins are less defined compared to its isomers, such as the well-known phytohormone indole-3-acetic acid. This guide provides a comprehensive overview of the current knowledge on the natural sources of closely related indole derivatives and presents a robust, field-proven methodological framework for the targeted isolation and purification of Indole-4-carboxylic acid from a promising marine source. This document is intended for researchers, chemists, and drug development professionals seeking to explore novel natural product pipelines.

Part 1: An Investigation into the Natural Occurrence of Indole-4-Carboxylic Acid

The indole nucleus is a cornerstone of a vast number of natural products, exhibiting a wide spectrum of biological activities.[4] These compounds are found across kingdoms, from fungi and bacteria to plants and marine organisms.[5] However, the specific isomer, Indole-4-carboxylic acid, remains elusive in natural product databases. Our investigation points not to a direct isolation, but to a highly plausible source based on a closely related metabolite.

Primary Lead: Indole-4-Carboxaldehyde from Marine Algae

The most significant lead for the natural occurrence of Indole-4-carboxylic acid comes from the edible brown seaweed, Sargassum thunbergii. Researchers have successfully isolated its immediate biosynthetic precursor, Indole-4-carboxaldehyde , from this marine alga.[6][7]

Causality and Implication: The presence of the aldehyde strongly suggests the potential co-existence of the corresponding carboxylic acid. In biological systems, aldehyde oxidases are common enzymes that catalyze the oxidation of aldehydes to carboxylic acids.[8] This transformation is a key step in the biosynthesis of indole-3-carboxylic acid derivatives in plants like Arabidopsis thaliana.[9][10] It is therefore highly probable that Indole-4-carboxylic acid is either present as a minor metabolite in S. thunbergii or is formed as a transient intermediate in its metabolic network. This provides a clear and rational starting point for a targeted isolation campaign.

Context from Related Natural Products

While direct reports for the 4-isomer are sparse, other isomers are well-documented natural products, establishing a firm precedent for the biosynthesis of indole carboxylic acids in nature.

-

Fungal Metabolites: The endophytic fungus Lasiodiplodia pseudotheobromae has been shown to produce Indole-3-carboxylic acid.[11][12] Fungi are well-known for their complex secondary metabolism and represent a potential, yet unexplored, source for other isomers.[13]

-

Marine Bacteria: The marine environment is a rich source of unique indole alkaloids.[14] For instance, 6-isoprenylindole-3-carboxylic acid was isolated from a marine-derived Streptomyces species, demonstrating that marine microbes possess the genetic machinery to synthesize and modify the indole-carboxylic acid scaffold.[15][16]

-

Plant Biosynthesis: Higher plants are known to degrade tryptophan to produce various indolic compounds, including the plant hormone indole-3-acetic acid.[4][17] The biosynthetic pathways for these compounds are well-studied and provide a genetic and enzymatic roadmap for how such molecules are constructed in nature.[8][18]

This body of evidence collectively supports the hypothesis that Indole-4-carboxylic acid is a plausible, albeit perhaps rare, natural product. The most promising avenue for its discovery remains the targeted investigation of organisms known to produce the immediate aldehyde precursor.

Part 2: A Methodological Framework for Isolation and Purification

Given the lack of a standardized protocol for the isolation of Indole-4-carboxylic acid from a natural source, we present a hypothetical, yet robust and scientifically validated, workflow. This multi-step process is designed for maximum efficiency and purity, leveraging established principles of natural product chemistry. The proposed starting material is the marine alga Sargassum thunbergii.

Workflow Overview

The isolation strategy is a four-stage process beginning with bulk extraction and culminating in chromatographic purification and structural verification.

Caption: High-level workflow for the isolation of Indole-4-carboxylic acid.

Step 1: Bulk Solvent Extraction

Objective: To efficiently extract a broad range of secondary metabolites, including the target acidic compound, from the dried algal biomass.

Protocol:

-

Preparation: Obtain and lyophilize (freeze-dry) fresh Sargassum thunbergii to produce a fine, dry powder. This maximizes the surface area for solvent penetration.

-

Maceration: Submerge the dried biomass in ethyl acetate (EtOAc) at a 1:10 solid-to-solvent ratio (w/v). Ethyl acetate is a mid-polarity solvent ideal for extracting indole alkaloids while minimizing the co-extraction of highly polar compounds like sugars and salts.

-

Extraction: Agitate the mixture at room temperature for 24 hours. Repeat this process three times with fresh solvent to ensure exhaustive extraction.

-

Concentration: Combine the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator. This yields the crude extract.

Causality: The choice of ethyl acetate is deliberate. It provides a good balance for extracting the moderately polar Indole-4-carboxylic acid while leaving behind highly polar contaminants. Repeated extractions ensure a high recovery rate from the biomass.

Step 2: Acid-Base Liquid-Liquid Fractionation

Objective: To selectively isolate acidic compounds from the complex crude extract, thereby significantly enriching the concentration of the target molecule. This is the most critical purification step.

Trustworthiness: This protocol is a self-validating system based on the fundamental chemical principle that carboxylic acids are deprotonated and become water-soluble at high pH, and are protonated and become organic-soluble at low pH.

Caption: Workflow for acid-base partitioning to isolate the acidic fraction.

Protocol:

-

Dissolution: Dissolve the crude extract in ethyl acetate.

-

Base Wash: Transfer the solution to a separatory funnel and wash it three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution deprotonates the carboxylic acid, forming the water-soluble sodium carboxylate salt.

-

Separation: Collect the aqueous layers, which now contain the target compound. The organic layer, containing neutral and basic compounds, can be set aside or discarded.

-

Acidification: Cool the combined aqueous layers in an ice bath and carefully acidify them to a pH of 2-3 by adding 1M hydrochloric acid (HCl) dropwise. This re-protonates the carboxylate, making the Indole-4-carboxylic acid insoluble in water.

-

Re-extraction: Extract the acidified aqueous solution three times with fresh ethyl acetate. The protonated, neutral target compound will now partition back into the organic phase.

-

Final Wash & Dry: Wash the combined organic layers with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the enriched acidic fraction.

Step 3: Chromatographic Purification

Objective: To purify Indole-4-carboxylic acid to homogeneity from the remaining minor acidic impurities.

Protocol 1: Flash Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of hexane and ethyl acetate. A typical starting point would be 95:5 hexane:EtOAc, gradually increasing the polarity to 70:30.

-

Additive: To prevent peak tailing of the acidic compound on the silica, add 0.5% acetic acid to the mobile phase. This keeps the carboxylic acid fully protonated and reduces strong interactions with the silica surface.

-

Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify those containing the target compound.

Protocol 2: Preparative Reversed-Phase HPLC For achieving analytical purity, a final HPLC step is essential. The methodology can be adapted from established protocols for related isomers.[19]

-

Column: A preparative C18 column.

-

Mobile Phase: An isocratic or gradient system of acetonitrile and water.

-

Additive: Add 0.1% formic acid or trifluoroacetic acid to both solvents to ensure sharp peak shapes by suppressing the ionization of the carboxyl group.

-

Detection: Monitor the elution using a UV detector, typically at wavelengths around 220 nm and 280 nm where the indole chromophore absorbs.

-

Isolation: Collect the peak corresponding to the target compound and remove the solvent under vacuum.

Step 4: Structural Elucidation and Verification

Objective: To confirm the identity and purity of the isolated compound as Indole-4-carboxylic acid. The obtained data should be compared against known standards and literature values.[3][20]

-

Mass Spectrometry (MS): To confirm the molecular weight (161.16 g/mol ) and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the connectivity and chemical environment of all atoms in the molecule.

-

Infrared (IR) Spectroscopy: To identify key functional groups, particularly the broad O-H stretch of the carboxylic acid and the N-H stretch of the indole.

Part 3: Physicochemical Data Summary

All quantitative data for Indole-4-carboxylic acid is summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 2124-55-2 | [3] |

| Molecular Formula | C₉H₇NO₂ | [21] |

| Molecular Weight | 161.16 g/mol | [3] |

| Appearance | Powder | [3] |

| Melting Point | 213-214 °C | [3] |

| InChI Key | ROGHUJUFCRFUSO-UHFFFAOYSA-N | [3] |

| SMILES | OC(=O)c1cccc2[nH]ccc12 | [3] |

Conclusion

Indole-4-carboxylic acid stands as a molecule of significant interest for synthetic and medicinal chemistry. While its presence in nature is not yet directly confirmed, strong evidence from the isolation of its aldehyde precursor in Sargassum thunbergii provides a compelling case for its existence as a natural product.[6][7] The methodological framework detailed in this guide offers a comprehensive and scientifically rigorous approach for its targeted isolation and purification. By leveraging classic acid-base chemistry and modern chromatographic techniques, researchers are well-equipped to pursue the discovery of this compound from natural sources, potentially unlocking new avenues for drug development and natural product synthesis.

References

-

Cha, S. H., et al. (2019). Indole-4-carboxaldehyde Isolated from Seaweed, Sargassum thunbergii, Attenuates Methylglyoxal-Induced Hepatic Inflammation. Marine Drugs, 17(9), 486. Available from: [Link]

-

Dyall, L. K., & Frith, S. M. (1981). Synthesis of indole-4-carboxaldehydes and 4-acetylindole from N-alkyl-5-aminoisoquinolinium salts. Australian Journal of Chemistry, 34(8), 1795-1800. [Note: URL from search result is to ResearchGate, a valid landing page.] Available from: [Link]

-

Cha, S. H., et al. (2019). Indole-4-carboxaldehyde Isolated from Seaweed, Sargassum thunbergii, Attenuates Methylglyoxal-Induced Hepatic Inflammation. ResearchGate. Available from: [Link]

-

Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662. Available from: [Link]

-

Zeng, L., Lin, Y., & Cui, S. (2020). Synthesis of indole‐N‐carboxylic acids. ResearchGate. Available from: [Link]

-

Raju, G., et al. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry, 5(6), 221-228. [Note: URL from search result is to Semantic Scholar, a valid landing page.] Available from: [Link]

-

Al-Mourabit, A., et al. (2023). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Molecules, 28(15), 5851. Available from: [Link]

-

El-Kashef, D., et al. (2021). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Marine Drugs, 19(11), 601. Available from: [Link]

-

Wang, J., et al. (2017). A Practical Synthesis of Indole-2-carboxylic Acid. Synthetic Communications, 47(22), 2085-2088. Available from: [Link]

-

Annapoorani, A., et al. (2022). Diverse roles of microbial indole compounds in eukaryotic systems. Biological Reviews, 97(5), 1735-1757. Available from: [Link]

-

Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(3), 1391–1405. Available from: [Link]

-

SIELC Technologies. (n.d.). Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

-

Böttcher, C., et al. (2014). The biosynthetic pathway of indole-3-carbaldehyde and indole-3-carboxylic acid derivatives in arabidopsis. SciSpace. Available from: [Link]

-

Lee, J., et al. (2024). 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053. Marine Drugs, 23(12), 448. Available from: [Link]

-

Knob, F. C., & Cadorin Oldoni, T. L. (2024). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. Annals of Chromatography and Separation Techniques, 6(1), 1037. Available from: [Link]

-

Lee, J., et al. (2024). 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053. PubMed. Available from: [Link]

-

Research Scientific. (n.d.). INDOLE-4-CARBOXYLIC ACID, 98%. Retrieved from [Link]

-

Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology. Available from: [Link]

-

Ye, M., et al. (2023). The role of indole derivative in the growth of plants: A review. Frontiers in Plant Science, 13, 1083329. Available from: [Link]

-

Reddit. (2019). Isolation of a Carboxylic acid. Retrieved from [Link]

-

Park, M. Y., et al. (2020). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). ResearchGate. Available from: [Link]

-

Nakashima, K., & Akiyama, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4843. Available from: [Link]

-

Park, M. Y., et al. (2020). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 8(10), 1238. Available from: [Link]

-

Barciszewski, J., et al. (2007). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Journal of Molecular Structure, 834-836, 493-501. [Note: URL from search result is to ResearchGate, a valid landing page.] Available from: [Link]

-

Xiang, M., et al. (2022). Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat. Frontiers in Microbiology, 13, 922612. Available from: [Link]

-

Ye, M., et al. (2023). The role of indole derivative in the growth of plants: A review. Frontiers in Plant Science, 13, 1083329. Available from: [Link]

-

Park, M. Y., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Concentration of Indole in Wash Oil by Combination of Methanol Extraction and n-Hexane Re-Extraction). Processes, 10(9), 1682. Available from: [Link]

-

Sprakel, L. M. J., & Schuur, B. (2019). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Separation and Purification Technology, 211, 935-957. [Note: URL from search result is to a PDF, a valid landing page.] Available from: [Link]

-

Xiang, M., et al. (2022). Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat. PubMed Central. Available from: [Link]

-

Szafran, M., et al. (2021). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 26(11), 3326. Available from: [Link]

-

Human Metabolome Database. (2006). Showing metabocard for Indole-3-carboxylic acid (HMDB0003320). Retrieved from [Link]

-

ResearchGate. (n.d.). Formation of Indole-3-Carboxylic Acid by Chromobacterium violaceum. Retrieved from [Link]

Sources

- 1. goldbio.com [goldbio.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Indole-4-carboxylic acid 98 2124-55-2 [sigmaaldrich.com]

- 4. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diverse roles of microbial indole compounds in eukaryotic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Frontiers | Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat [frontiersin.org]

- 12. Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lsi.umich.edu [lsi.umich.edu]

- 14. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | The role of indole derivative in the growth of plants: A review [frontiersin.org]

- 18. The role of indole derivative in the growth of plants: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 20. Indole-4-carboxylic acid(2124-55-2) 1H NMR spectrum [chemicalbook.com]

- 21. Indole-4-carboxylic acid | VSNCHEM [vsnchem.com]

A Spectroscopic Guide to Indole-4-Carboxylic Acid: Unveiling its Molecular Fingerprint

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of Indole-4-carboxylic acid, a vital heterocyclic compound with applications in chemical synthesis and drug discovery.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our focus is on not just presenting the data, but on interpreting it with the expertise and experience of a seasoned application scientist, ensuring a trustworthy and authoritative resource.

Introduction: The Significance of Spectroscopic Characterization

Indole-4-carboxylic acid, with the molecular formula C₉H₇NO₂, is a structurally important indole derivative.[1] Its characterization is fundamental for confirming its identity, purity, and for understanding its chemical behavior in various applications, including as a reactant in the preparation of histamine H3 antagonists and SARS-CoV 3CL proinhibitors.[1] Spectroscopic techniques provide a non-destructive yet powerful means to elucidate the molecular structure and electronic properties of such compounds. This guide will delve into the nuances of its spectral signatures, providing a foundational understanding for its use in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, we can precisely map the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

Expected ¹H NMR Data (in DMSO-d₆):

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-1 (N-H) | ~11.5 | br s | - |

| H-2 | ~7.5 | t | ~2.5 |

| H-3 | ~6.5 | t | ~2.5 |

| H-5 | ~7.8 | d | ~8.0 |

| H-6 | ~7.2 | t | ~8.0 |

| H-7 | ~7.6 | d | ~8.0 |

| COOH | ~12.5 | br s | - |

Causality Behind Experimental Choices: The choice of DMSO-d₆ as a solvent is crucial. Its ability to form hydrogen bonds helps in observing the acidic protons of the carboxylic acid and the N-H of the indole, which might otherwise exchange too rapidly or be broadened in other solvents.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Indole-4-carboxylic acid in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include an appropriate number of scans for good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-14 ppm), and a relaxation delay suitable for quantitative analysis if needed.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

Diagram: Molecular Structure and Proton Assignments

Caption: Predicted ¹H NMR assignments for Indole-4-carboxylic acid.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule.

Expected ¹³C NMR Data (in DMSO-d₆):

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | ~125 |

| C-3 | ~102 |

| C-3a | ~128 |

| C-4 | ~129 |

| C-5 | ~121 |

| C-6 | ~120 |

| C-7 | ~112 |

| C-7a | ~136 |

| COOH | ~168 |

Expertise & Experience: The chemical shift of the carboxylic acid carbon (~168 ppm) is a key diagnostic peak, appearing in a distinct region of the spectrum.[4] The carbons of the indole ring will have shifts characteristic of aromatic and heteroaromatic systems.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize a ¹³C NMR spectrometer, typically operating at a quarter of the proton frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon atoms, simplifying the spectrum. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

-

Data Processing: Process the data similarly to the ¹H spectrum, referencing it to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3300 | N-H Stretch | Indole N-H |

| 3300-2500 (broad) | O-H Stretch | Carboxylic Acid O-H |

| ~1700 | C=O Stretch | Carboxylic Acid C=O |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1320-1210 | C-O Stretch | Carboxylic Acid C-O |

| ~750 | C-H Bend (out-of-plane) | ortho-disubstituted benzene |

Trustworthiness: The presence of a very broad absorption in the 3300-2500 cm⁻¹ region, overlapping with C-H stretches, is a hallmark of a hydrogen-bonded carboxylic acid.[5][6] The sharp, strong carbonyl (C=O) peak around 1700 cm⁻¹ further confirms the carboxylic acid functionality.[5]

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of Indole-4-carboxylic acid with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Diagram: Key Functional Groups and Vibrational Frequencies

Caption: Key IR vibrational frequencies of Indole-4-carboxylic acid.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and elucidating its structure.

Predicted Mass Spectrometry Data:

The molecular weight of Indole-4-carboxylic acid is 161.16 g/mol .[1] The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 161.

Expected Fragmentation Pattern:

-

[M - OH]⁺ (m/z 144): Loss of the hydroxyl radical from the carboxylic acid group.

-

[M - COOH]⁺ (m/z 116): Loss of the entire carboxyl group as a radical. This would be a significant fragment, representing the stable indole cation.

-

Further fragmentation of the indole ring: Characteristic losses of HCN (27 u) from the indole cation (m/z 116) to give a fragment at m/z 89.[7]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to confirm the structure of the compound.

Diagram: Fragmentation Pathway of Indole-4-carboxylic acid